Regioisomeric Chlorine Position: Central (6,13) vs. Peripheral (2,9; 4,11) Substitution and Its Impact on Electronic Structure
The chlorine atoms in CAS 38720-66-0 occupy the 6- and 13-positions on the central quinonoid ring adjacent to the carbonyl groups, whereas the commercially dominant dichloro isomer—2,9-dichloroquinacridone (Pigment Red 202, CAS 3089-17-6)—bears chlorine on the terminal ring positions, and 4,11-dichloroquinacridone (CAS 3089-16-5) places chlorine at alternate peripheral sites [1][2]. From the 1962 systematic study of 22 linear quinacridone derivatives, chloro substitution was shown to exert a stronger bathochromic (blue-shifting) effect than methyl or methoxy substitution, with the magnitude dependent on substitution position: 2,6-substitution produced stronger blue coloration than 4,8-substitution [2]. The 6,13-central substitution creates a unique electronic perturbation of the quinonoid π-system that is architecturally inaccessible to both the 2,9- and 4,11-peripheral isomers [1].
| Evidence Dimension | Position of chlorine substituents on quinacridone pentacyclic core |
|---|---|
| Target Compound Data | 6,13-dichloro (central quinonoid ring, adjacent to carbonyls); C₂₀H₁₀Cl₂N₂O₂; MW 381.2 g/mol; XLogP 5.3; TPSA 58.2 Ų; 0 rotatable bonds [3] |
| Comparator Or Baseline | 2,9-Dichloroquinacridone (PR202, CAS 3089-17-6): peripheral terminal-ring chloro, MW 381.2 g/mol, absorption λₘₐₓ ≈ 530 nm (solid state) [4]; 4,11-Dichloroquinacridone (CAS 3089-16-5): peripheral alternate-ring chloro, density 1.612 g/cm³, calc. aqueous solubility 5.0 × 10⁻⁸ g/L at 25 °C |
| Quantified Difference | Regioisomeric: 6,13 (central) vs. 2,9 (terminal-peripheral) vs. 4,11 (alternate-peripheral). Central substitution creates distinct electronic environment not achievable by peripheral isomers. No direct spectroscopic head-to-head data available for the 6,13-isomer vs. peripheral isomers in the same study. |
| Conditions | Structural enumeration based on IUPAC nomenclature, PubChem computed descriptors [3], and systematic substituent-effect study across 22 quinacridone derivatives [2]. Absorption data for 2,9-isomer from polymorph study [4]. |
Why This Matters
The regioisomeric position of chlorine fundamentally determines the electronic ground-state properties, color, and synthetic reactivity—a user requiring central-ring chlorination for electronic perturbation or downstream dechlorination chemistry cannot substitute a peripheral isomer; procurement must specify CAS 38720-66-0 to ensure the 6,13-regioisomer.
- [1] Nagai, Y., Nishi, H., & Goto, N. (1968). Synthesis of 6,13-Dichloroquinacridon and its Dimethyl and Dichloro Derivatives. The Journal of the Society of Chemical Industry, Japan (Kogyo Kagaku Zasshi), 71(3), 386–389. View Source
- [2] Anonymous. (1962). Studies on Organic Pigments of Quinacridone Series. III. Synthesis and Pigment Properties of Linear Type Quinacridone Derivatives. Journal of Synthetic Organic Chemistry, Japan (Yuki Gosei Kagaku Kyokaishi), 20(6), 574–583. Key finding: blue coloration increases in order chloro > methyl > methoxy; 2,6-substitution produces stronger blue than 4,8-substitution. View Source
- [3] PubChem. (2025). Compound Summary for CID 56842367: Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione. Computed properties: XLogP3-AA 5.3, TPSA 58.2 Ų, H-bond donors 2, H-bond acceptors 4, rotatable bonds 0. National Center for Biotechnology Information. View Source
- [4] Senju, T., Nishimura, N., Hoki, T., & Mizuguchi, J. (2005). 2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione (red phase). Acta Crystallographica, E61, o1063–o1065. Absorption maximum ~530 nm; molecule has inversion symmetry; dihedral angle 176.7(3)°. View Source
